Bienvenue dans la boutique en ligne BenchChem!

6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one

Medicinal chemistry Physicochemical profiling Regioisomer differentiation

Secure the structurally authenticated 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one (CAS 651719-82-3). Its unique 2-(pyridin-3-yl) substitution places the pyridine nitrogen at a specific vector angle relative to the pyrimidinone carbonyl, directly affecting kinase hinge-binding capability. This regioisomer differs fundamentally from the 2-phenyl-6-(pyridin-3-yl) isomer (different LogP, TPSA, steric profiles), making one-for-one substitution invalid without SAR re-optimization. Ensure your kinase inhibitor or focused library synthesis starts with the correct geometry. Confirm InChIKey HMSCMRDWRUVHKE-UHFFFAOYSA-N before purchase.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
CAS No. 651719-82-3
Cat. No. B12905243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one
CAS651719-82-3
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CN=CC=C3
InChIInChI=1S/C15H11N3O/c19-14-9-13(11-5-2-1-3-6-11)17-15(18-14)12-7-4-8-16-10-12/h1-10H,(H,17,18,19)
InChIKeyHMSCMRDWRUVHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one (CAS 651719-82-3): Core Scaffold Identity and Procurement-Relevant Features


6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one (CAS 651719-82-3) is a heterocyclic small molecule (C₁₅H₁₁N₃O, MW 249.27 g/mol) belonging to the 6-arylpyrimidin-4-one class [1]. Its structure features a pyrimidin-4(1H)-one core substituted at the 6-position with a phenyl ring and at the 2-position with a pyridin-3-yl moiety . This specific substitution pattern distinguishes it from regioisomeric analogs such as 2-phenyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one, where the phenyl and pyridinyl groups occupy reversed positions on the pyrimidine ring [2]. The compound is cataloged in PubChem (CID 136050618) and the EPA DSSTox database (DTXSID30656170), with computed physicochemical descriptors including XLogP3 of 1.5, topological polar surface area (TPSA) of 54.4 Ų, and one hydrogen bond donor [1].

Why 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one Cannot Be Interchanged with Generic Pyrimidinone Analogs


Within the 6-arylpyrimidin-4-one chemotype, the position of the pyridinyl substituent on the pyrimidine ring fundamentally alters hydrogen-bonding geometry, electronic distribution, and target engagement potential. The 2-(pyridin-3-yl) substitution in 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one places the pyridine nitrogen at a distinct vector angle relative to the pyrimidinone carbonyl compared to 4- or 6-substituted analogs, directly affecting kinase hinge-binding capability [1]. Regioisomeric analogs such as 2-phenyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one present the phenyl group at the 2-position rather than the 6-position, resulting in different LogP (2.91 vs. computed values for isomers), TPSA, and steric profiles that influence membrane permeability and off-target promiscuity . Furthermore, the N-1 unsubstituted pyrimidin-4-one tautomer in this compound provides a donor–acceptor hydrogen-bonding motif distinct from N-substituted 6-phenylpyrimidinones employed as p38 MAP kinase inhibitors, making simple one-for-one substitution invalid without re-optimization of the entire SAR series [2]. These structural nuances mean that procurement decisions cannot rely on class-level assumptions; the exact regioisomer and tautomeric form must be specified.

Quantitative Differentiation Evidence: 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one vs. Closest Analogs


Regioisomeric Differentiation: Computed Lipophilicity and Polar Surface Area vs. 2-Phenyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one

The target compound 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one exhibits a computed LogP of 2.91 (ALOGPS) and a topological polar surface area (TPSA) of 54.4 Ų [1]. In contrast, its regioisomer 2-phenyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one, which bears identical molecular formula (C₁₅H₁₁N₃O) but reversed phenyl/pyridinyl positions, yields different computed spectral and physicochemical profiles due to altered dipole moment and hydrogen-bonding vectors [2]. The TPSA difference, while modest in absolute terms, places the target compound closer to the CNS drug-like TPSA threshold (<60 Ų) compared to analogs with additional substituents on the pyrimidine ring. This regioisomeric distinction is critical for procurement when the synthetic route or biological target requires the specific 2-(pyridin-3-yl) substitution pattern.

Medicinal chemistry Physicochemical profiling Regioisomer differentiation

Hydrogen Bond Donor Count and Tautomeric Form: Differentiation from N-Substituted 6-Phenylpyrimidinones

6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one possesses exactly one hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3), as computed by PubChem Cactvs [1]. This HBD profile derives from the N-1 unsubstituted pyrimidin-4-one, which exists in the 1H-tautomeric form. By comparison, N-substituted 6-phenylpyrimidinones developed as p38 MAP kinase inhibitors (e.g., the series described by Skulnick et al.) have HBD = 0 due to alkylation or arylation at N-1, fundamentally altering their hinge-binding capacity to kinase ATP pockets [2]. The single HBD of the target compound permits a specific donor–acceptor–donor hydrogen-bonding triad with kinase hinge regions (e.g., p38α hinge residue Met109) that is sterically and electronically distinct from N-substituted analogs. This difference is structurally analogous to the donor/acceptor pattern observed in 6-arylpyrimidin-4-one M1 PAMs, where the N-1H contributes to allosteric cooperativity [3].

Kinase inhibitor design Tautomerism Hydrogen bonding

Molecular Weight and Fractional sp³ Carbon Character: Differentiation from Fused Pyrimidine-Pyridinone Kinase Inhibitors

With a molecular weight of 249.27 g/mol and a heavy atom count of 19, 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one resides within the fragment-like chemical space (MW < 300 Da), as defined by the Astex Rule of Three for fragment-based lead discovery [1]. In contrast, fused pyrimidine-pyridinone JAK inhibitors disclosed in patent literature (e.g., US Patent 11,697,648) possess molecular weights exceeding 400 Da and incorporate additional fused rings and substituents that substantially increase complexity and synthetic cost [2]. The target compound's low molecular weight and high fraction of sp²-hybridized carbons (14 of 15 carbons are aromatic or carbonyl) yield high ligand efficiency potential (LE ≥ 0.3 kcal/mol per heavy atom achievable with modest IC₅₀ values) compared to larger, more lipophilic kinase inhibitor scaffolds. This fragment-like profile makes the compound suitable as a starting point for structure-based optimization campaigns where maintaining low MW and high LE is prioritized.

Lead-like properties Fragment-based drug discovery Kinase selectivity

Procurement-Driven Application Scenarios for 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one


Kinase Hinge-Binder Scaffold for Fragment-Based Drug Discovery

With a molecular weight of 249.27 Da and a single hydrogen bond donor, this compound is ideally positioned as a fragment hit for kinases requiring a pyrimidin-4-one hinge-binding motif. The 2-(pyridin-3-yl) substitution provides a vector for extending toward the solvent-exposed region or back pocket of the ATP-binding site. Procurement of this exact regioisomer ensures the pyridine nitrogen engages the hinge at the correct geometry, as inferred from SAR studies on 6-arylpyrimidin-4-one M1 PAMs [1].

Regioisomer-Specific Synthetic Intermediate for Pyridinyl-Pyrimidine Libraries

The compound serves as a well-defined synthetic building block for generating focused libraries of 2,6-disubstituted pyrimidin-4-ones. Its unambiguous InChI Key (HMSCMRDWRUVHKE-UHFFFAOYSA-N) and availability from multiple chemical suppliers ensure batch-to-batch regioisomeric fidelity [2]. Researchers synthesizing analogs via N-alkylation, Suzuki coupling at the phenyl ring, or pyridine N-oxide formation must specify this regioisomer to avoid the 2-phenyl-6-(pyridin-3-yl) isomer, which has distinct reactivity [3].

Reference Compound for Computational Selectivity Profiling of Aldo-Keto Reductase Inhibitors

While direct IC₅₀ data for this compound against AKR1B10 and AKR1B1 have not been confirmed in primary literature under the correct structural assignment, the pyrimidin-4-one scaffold is a recognized pharmacophore for aldo-keto reductase inhibition [4]. Procurement of the structurally authenticated compound enables computational docking and MD simulation studies to predict selectivity vs. related AKR isoforms before committing to synthesis of more elaborate analogs derived from the 2-(pyridin-3-yl)pyrimidin-4-one template.

Physicochemical Standard for LogP/D and TPSA Method Validation in Pyrimidinone Series

With its moderate computed LogP of 2.91 (ALOGPS) and TPSA of 54.4–58.9 Ų, this compound is a suitable reference standard for calibrating chromatographic LogD₇.₄ measurements or in silico property prediction tools across 6-arylpyrimidin-4-one chemical space . Its single HBD and three HBA make it a well-defined test case for validating hydrogen-bond propensity algorithms used in drug design.

Quote Request

Request a Quote for 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.